3-chloro-2-methyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide
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Overview
Description
3-CHLORO-2-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is an organic compound that features a complex structure with a pyrrolidine ring, a sulfonamide group, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-2-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The pyrrolidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. Common reagents used in these reactions include thionyl chloride (SOCl2) and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-2-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-CHLORO-2-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-CHLORO-2-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4′-chloro-1-(3-chloro-2-pyridyl)-2′-methyl-6′-(methylcarbamoyl)pyrazole-5-carboxanilide: This compound shares structural similarities with 3-CHLORO-2-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE, particularly in the presence of a chlorinated aromatic ring and a sulfonamide group.
N-(4-chloro-2-methylphenyl)-N’-(4-methylphenyl)urea: Another compound with a similar core structure, used in various chemical and biological studies.
Uniqueness
What sets 3-CHLORO-2-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C18H19ClN2O3S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-16(19)5-4-6-17(13)25(23,24)20-15-9-7-14(8-10-15)18(22)21-11-2-3-12-21/h4-10,20H,2-3,11-12H2,1H3 |
InChI Key |
WFUYERNGJUYWRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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